molecular formula C11H11N3S B3055583 2(1H)-Quinazolinethione, 4-(2-propen-1-ylamino)- CAS No. 65613-06-1

2(1H)-Quinazolinethione, 4-(2-propen-1-ylamino)-

Cat. No. B3055583
CAS RN: 65613-06-1
M. Wt: 217.29 g/mol
InChI Key: NJGDGQMYXXAMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • IUPAC Standard InChI : InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2

Synthesis Analysis

The synthesis of this compound involves sequential substitution of the chloride atom in cyanuric chloride using oxygen, nitrogen, and sulfur-centered nucleophiles. The resulting 2,4,6-trisubstituted-1,3,5-triazines exhibit moderate to high yields .


Molecular Structure Analysis

The molecular structure of 2(1H)-Quinazolinethione, 4-(2-propen-1-ylamino)- is based on the generated structures from available databases. Unfortunately, an image representation is not available, but the compound consists of a quinazoline ring with an amino group attached to the 2-position and a propenyl group at the 4-position .

Future Directions

: ECHA Substance Information : NIST Chemistry WebBook : ChemicalBook : MDPI

properties

IUPAC Name

4-(prop-2-enylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(15)14-10/h2-6H,1,7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGDGQMYXXAMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496468
Record name 4-[(Prop-2-en-1-yl)amino]quinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65613-06-1
Record name 4-[(Prop-2-en-1-yl)amino]quinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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